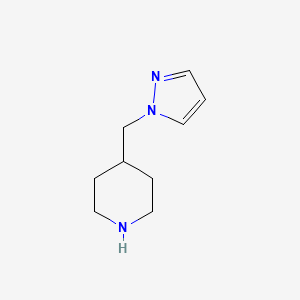![molecular formula C16H26ClNO B1441798 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1220032-16-5](/img/structure/B1441798.png)
3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Development
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This compound can be used to synthesize new drug candidates with various biological profiles, particularly due to the stereogenicity of the pyrrolidine ring which affects the binding mode to enantioselective proteins .
Organic Synthesis
In organic synthesis, 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride serves as a building block for constructing complex molecules. Its unique structure allows for the introduction of steric factors that can influence the biological activity of synthesized compounds. The compound’s role in the synthesis of antibacterial agents has been highlighted, where different substituents on the pyrrolidine ring lead to varying degrees of activity .
Analytical Chemistry
This compound is utilized in analytical chemistry, particularly in chromatography and mass spectrometry, to aid in the separation and analysis of complex mixtures. Its distinct chemical properties can be leveraged to improve the resolution and detection of analytes in various samples .
Biopharma Production
In the biopharmaceutical industry, 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride is used in the production of therapeutic agents. Its role in the synthesis of biologically active molecules makes it a valuable asset in the development of new medications .
Life Science Research
The compound finds applications in life science research, where it is used in the study of cellular processes and the development of experimental drugs. It can be used to modify physicochemical parameters of molecules to achieve desired ADME/Tox results .
Chromatography
In chromatography, this compound can be used as a standard or a derivative to facilitate the separation of substances based on their interaction with the stationary phase. Its unique properties can enhance the chromatographic process, leading to more efficient and accurate separations .
Propiedades
IUPAC Name |
3-[[4-(2-methylbutan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-16(2,3)14-5-7-15(8-6-14)18-12-13-9-10-17-11-13;/h5-8,13,17H,4,9-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYUYFOMIRHKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)


![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)

![Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B1441737.png)
